

Application Notes and Protocols for cGAMP

Delivery into Primary Immune Cells

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Compound of Interest

5'-Phosphoguanylyl-(3',5')guanosine

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Introduction

The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA as a sign of infection or cellular damage.[1][2] Upon activation, cGAS synthesizes the second messenger 2'3'-cyclic guanosine monophosphate-adenosine monophosphate (2'3'-cGAMP), which binds to and activates STING.[3] This activation leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines, orchestrating a robust immune response.[4][5] Consequently, delivering cGAMP directly into immune cells is a promising strategy for enhancing cancer immunotherapy, developing vaccine adjuvants, and treating infectious diseases.[6][7]

However, the therapeutic application of cGAMP is hampered by its inherent properties. As a negatively charged, hydrophilic molecule, cGAMP cannot efficiently cross cell membranes and is susceptible to degradation by extracellular enzymes.[8] This necessitates the use of specialized delivery systems to transport it into the cytosol of target immune cells where STING resides.[9]

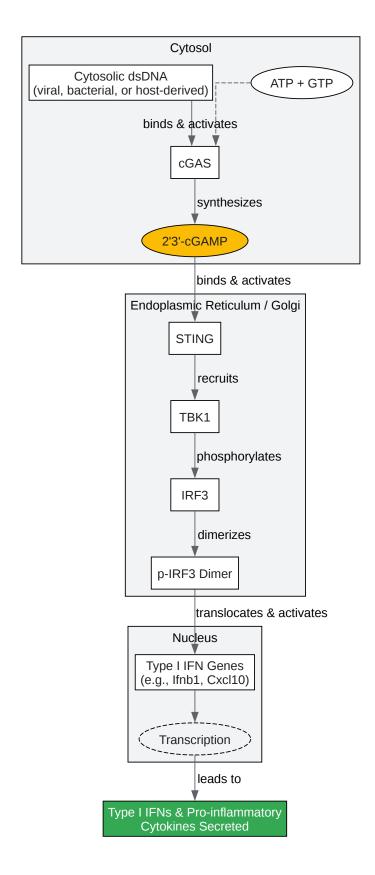
These application notes provide an overview of current techniques for delivering cGAMP into primary immune cells, complete with detailed protocols, quantitative data summaries, and workflow visualizations to guide researchers, scientists, and drug development professionals.



The cGAS-STING Signaling Pathway

The cGAS-STING pathway is a key signaling cascade that links the detection of cytosolic DNA to the production of type I interferons.[3] The process begins when the enzyme cGAS recognizes and binds to double-stranded DNA (dsDNA) in the cytoplasm, a danger signal associated with viral infections or cellular damage.[2] This binding activates cGAS to synthesize cGAMP from ATP and GTP.[1] cGAMP then acts as a second messenger, binding directly to the STING protein located on the endoplasmic reticulum (ER) membrane.[4] This binding event triggers a conformational change in STING, leading to its translocation from the ER to the Golgi apparatus.[3] In the Golgi, STING recruits and activates the kinase TBK1, which in turn phosphorylates the transcription factor IRF3.[1] Phosphorylated IRF3 then dimerizes, translocates to the nucleus, and drives the transcription of genes encoding type I IFNs and other inflammatory cytokines.[4]





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Caption: The cGAS-STING signaling pathway.[1][4]



Technique 1: Nanoparticle-Mediated Delivery

Nanoparticles are a leading platform for cGAMP delivery due to their ability to protect the cargo from degradation, improve its pharmacokinetic profile, and facilitate cellular uptake.[10][11] Various formulations, including lipids and polymers, have been developed to encapsulate cGAMP and deliver it to the cytosol of immune cells.

Application Notes

Lipid Nanoparticles (LNPs) and Liposomes: These formulations typically use cationic lipids (e.g., DOTAP) that interact with the anionic cGAMP, improving encapsulation and aiding in endosomal escape.[10][11] The lipid bilayer structure protects cGAMP from enzymatic degradation in the extracellular space.[8] LNPs can be engineered for systemic administration, overcoming the limitations of free cGAMP which is typically restricted to intratumoral injection. [10][12] This approach has been shown to increase the half-life of cGAMP significantly, leading to better accumulation in tumors and secondary lymphoid organs.[10]

Polymer-based Nanoparticles: Polymeric systems, such as those made from poly(beta-amino ester) (PBAE) or endosome-destabilizing polymersomes, offer high versatility.[10][11] Cationic polymers can facilitate cytosolic delivery through the "proton sponge effect," which causes endosomal rupture.[11] The properties of these nanoparticles can be tuned by modifying the polymer end-caps to achieve selective uptake by specific immune cell types, such as macrophages and monocytes.[11]

Quantitative Data Summary



Delivery System	Target Cells/Model	Key Quantitative Outcomes	Reference
STING-NPs (Polymersome)	C57BL/6 Mice (B16- F10 Melanoma)	40-fold improvement in cGAMP half-life; >20-fold increase in CD4+ and CD8+ T-cell influx into tumors.	[10]
Lipid Calcium Phosphate NPs (LCP- NPs)	Neuroblastoma (NB) cells	High encapsulation efficiency; Particle diameter of 82.57 ± 3.72 nm; Slower release compared to free cGAMP.	[8]
Cationic Liposomes (DOTAP/Cholesterol)	B16-F10 Melanoma Model	Prolonged survival in mice; Protected a significant portion of mice from tumor rechallenge.	[11]
PBAE Nanoparticles	THP-1 Monocytes, RAW264.7 Macrophages	Significantly higher cellular uptake in immune cells compared to B16 cancer cells.	[11]
Lipid Nanoparticles (LNP)	Pancreatic Cancer Mouse Model	Significantly increased cellular uptake of cGAMP; Exhibited promising antitumor activity.	[12]

Experimental Protocol: cGAMP Encapsulation in Lipid Nanoparticles

This protocol provides a general method for encapsulating cGAMP into lipid-based nanoparticles using a microfluidic mixing approach.



Materials:

- Cationic lipid (e.g., DOTAP or a proprietary ionizable lipid)
- Helper lipids (e.g., DOPE, Cholesterol, DSPC)
- PEG-lipid (e.g., DMG-PEG 2000)
- 2'3'-cGAMP
- Ethanol, 100%
- Low pH buffer (e.g., 10 mM Citrate Buffer, pH 4.0)
- Physiological pH buffer (e.g., Phosphate Buffered Saline, PBS, pH 7.4)
- Nuclease-free water

Equipment:

- Microfluidic mixing system (e.g., NanoAssemblr)
- Dialysis cassette (e.g., 10 kDa MWCO)
- Dynamic Light Scattering (DLS) instrument for size and polydispersity measurement
- Spectrophotometer or fluorometer for concentration and encapsulation efficiency measurement (e.g., using a fluorescently-labeled cGAMP analog or a nucleic acid quantification assay)

Procedure:

- Lipid Stock Preparation: Dissolve the cationic lipid, helper lipids, and PEG-lipid in 100% ethanol to prepare a concentrated lipid stock solution. The molar ratios must be optimized for the specific application.
- Aqueous Phase Preparation: Dissolve 2'3'-cGAMP in the low pH buffer.

Methodological & Application

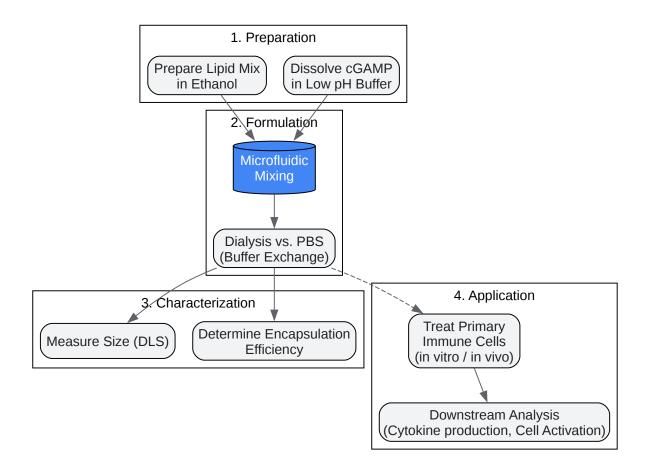




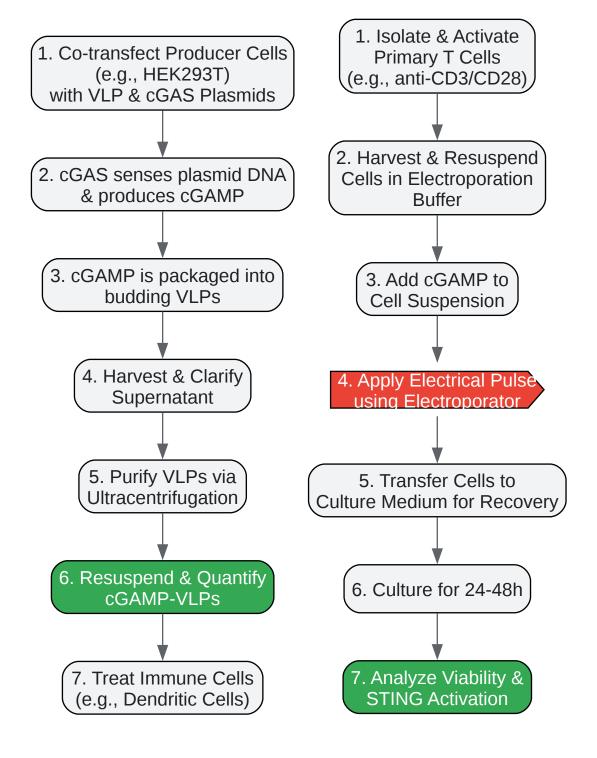
- Microfluidic Mixing: a. Set up the microfluidic mixing system according to the manufacturer's instructions. b. Load the lipid-ethanol solution into one syringe and the cGAMP-buffer solution into another. c. Pump the two solutions through the microfluidic cartridge at a defined flow rate ratio (e.g., 3:1 aqueous to organic). The rapid mixing causes nanoprecipitation, encapsulating the cGAMP within the forming LNPs.
- Dialysis: a. Transfer the resulting LNP suspension to a dialysis cassette. b. Dialyze against PBS (pH 7.4) for at least 18-24 hours with multiple buffer changes. This step removes the ethanol and non-encapsulated cGAMP, and raises the pH.
- Characterization: a. Size and Polydispersity: Measure the hydrodynamic diameter and polydispersity index (PDI) of the LNPs using DLS. b. Encapsulation Efficiency: To determine the amount of encapsulated cGAMP, lyse a small aliquot of the LNP formulation (e.g., with Triton X-100) and measure the total cGAMP concentration. Compare this to the concentration of cGAMP in the original aqueous phase.
- Sterilization and Storage: Sterilize the final LNP formulation by passing it through a 0.22 μ m filter. Store at 4°C for short-term use.

Workflow Diagram: LNP Formulation and Delivery

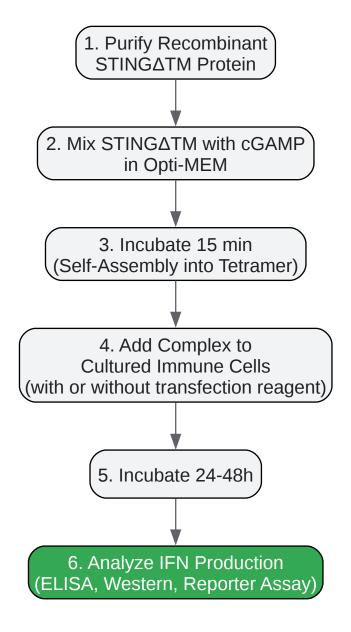












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